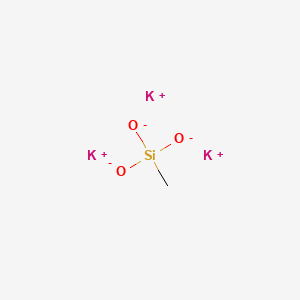

tripotassium;methyl(trioxido)silane

Description

The exact mass of the compound Silanetriol, 1-methyl-, potassium salt (1:3) is 159.95445333 g/mol and the complexity rating of the compound is 28.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tripotassium;methyl(trioxido)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEHYLMDLZKQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]([O-])([O-])[O-].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3K3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890900 | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65351-55-5, 31795-24-1 | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065351555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM METHYLSILANETRIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK6ZR3TFP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tripotassium;methyl(trioxido)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si. It is the tripotassium salt of methylsilanetriol. This compound is of growing interest in various scientific and industrial fields due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its synthesis, reactivity, and potential applications relevant to researchers and professionals in drug development. While direct research on this specific salt in drug development is limited, the biological activity of its parent compound, methylsilanetriol, offers intriguing possibilities.

Chemical and Physical Properties

This compound is typically supplied as an aqueous solution. The properties of the solution can vary depending on the concentration.

Table 1: Physical and Chemical Properties of this compound Solution

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Characteristic | [] |

| Molecular Formula | CH₃K₃O₃Si | [3] |

| Molecular Weight | 208.41 g/mol | [3] |

| Boiling Point | ~112 °C at 1,013 hPa (for a solution) | [4] |

| Density | ~1.388 g/cm³ at 20 °C (for a solution) | [4] |

| Solubility | Soluble in water | [3] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the hydrolysis and subsequent neutralization of a methyltrialkoxysilane or methyltrichlorosilane with potassium hydroxide.

Synthesis from Methyltrichlorosilane

A common industrial method for producing potassium methylsilanetriolate is the reaction of methyltrichlorosilane with potassium hydroxide.[]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Three-neck round-bottom flask

-

Condenser

-

pH meter or pH indicator strips

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, prepare a solution of potassium hydroxide in a mixture of ethanol and water. The exact concentrations should be calculated to achieve the desired final product concentration, typically around 40% in water.

-

Cool the potassium hydroxide solution in an ice bath to control the reaction temperature.

-

Slowly add methyltrichlorosilane to the cooled potassium hydroxide solution via the dropping funnel with vigorous stirring. The reaction is exothermic and produces hydrochloric acid, which is neutralized by the potassium hydroxide. Maintain the temperature below 25°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the pH of the solution. It should be strongly alkaline.

-

The resulting product is an aqueous solution of this compound. The primary by-product, potassium chloride (KCl), may precipitate out of solution depending on the concentration and can be removed by filtration if necessary.

-

For purification, the solution can be filtered to remove any solid impurities. Further purification for laboratory use may involve techniques such as dialysis to remove excess salts, although this is not commonly described in the literature.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Hydrolysis and Condensation

In aqueous solutions, this compound exists in equilibrium with methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide. The silanol groups of methylsilanetriol are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomeric and polymeric structures. The rate and extent of this condensation are influenced by factors such as pH, concentration, and temperature.

Surface Modification

This compound is utilized as a surface modifying agent, particularly for imparting hydrophobicity to various substrates.[1] The mechanism involves the reaction of the silanol groups with hydroxyl groups present on the surface of materials like glass, ceramics, and minerals.

Experimental Protocol: Surface Modification of Glass Slides

Materials:

-

Glass microscope slides

-

This compound solution (e.g., 10% in water)

-

Distilled water

-

Ethanol

-

Oven

-

Beakers

-

Contact angle goniometer (for analysis)

Procedure:

-

Clean the glass microscope slides thoroughly by sonicating in a sequence of distilled water and ethanol, then dry them in an oven at 110°C for 1 hour.

-

Prepare a dilute aqueous solution of this compound (e.g., 1-5% w/v).

-

Immerse the cleaned and dried glass slides in the this compound solution for a specified time (e.g., 30 minutes to 2 hours).

-

Remove the slides from the solution and rinse them thoroughly with distilled water to remove any unreacted material.

-

Cure the treated slides in an oven at a specific temperature (e.g., 100-120°C) for 1-2 hours. During this step, condensation reactions occur between the silanol groups of the adsorbed methylsilanetriol and the hydroxyl groups on the glass surface, forming a covalent siloxane bond.

-

Allow the slides to cool to room temperature. The surface should now exhibit hydrophobic properties.

-

Analyze the surface modification by measuring the water contact angle. An increase in the contact angle compared to an untreated slide indicates successful hydrophobic modification.

Diagram 2: Surface Modification Workflow

Caption: General workflow for surface modification using this compound.

Cross-linking Agent

Relevance for Drug Development Professionals

Direct applications of this compound in drug development are not well-documented in peer-reviewed literature. However, the biological activities of its parent compound, methylsilanetriol, suggest potential areas of interest for researchers.

Biological Activity of Methylsilanetriol

Methylsilanetriol is a bioavailable source of silicon, an element recognized for its importance in connective tissue health. Studies on methylsilanetriol have indicated several biological effects:

-

Collagen Synthesis: Methylsilanetriol has been shown to promote the synthesis of collagen by fibroblasts, which is crucial for the integrity and repair of skin, bones, and cartilage.[]

-

Wound Healing: By stimulating the production of extracellular matrix proteins like collagen and elastin, methylsilanetriol may accelerate wound healing processes.[]

-

Bone Mineralization: There is evidence to suggest that methylsilanetriol can enhance bone mineralization, presenting a potential therapeutic avenue for bone resorption disorders such as osteoporosis.[]

-

Anti-inflammatory and Antioxidant Effects: Some studies suggest that methylsilanetriol possesses anti-inflammatory and antioxidant properties.[]

Potential Applications in Drug Delivery

While not yet explored for this compound specifically, organosilicon compounds and silica-based materials are extensively researched for drug delivery applications. The ability of this compound to act as a precursor for silica networks could be leveraged in the following ways:

-

Precursor for Silica Nanoparticles: this compound could potentially be used in the synthesis of silica nanoparticles for drug encapsulation and delivery. The sol-gel process, initiated by the hydrolysis and condensation of this compound, could be controlled to produce nanoparticles with desired size and porosity.

-

Surface Functionalization of Drug Carriers: The reactivity of the silanol groups could be utilized to functionalize the surface of existing drug delivery systems (e.g., liposomes, polymeric nanoparticles) to improve their stability, biocompatibility, or targeting capabilities.

Diagram 3: Potential Roles in Drug Development

Caption: Potential research avenues for this compound in drug development.

Analytical Characterization

Standard analytical techniques can be employed to characterize this compound and materials derived from it.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations | Source(s) |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic peaks for Si-O-Si, Si-CH₃, and O-H bonds. | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹H, ¹³C) | Structural elucidation and monitoring of hydrolysis/condensation. | Chemical shifts corresponding to the silicon, methyl, and hydroxyl environments. | [6] |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and composition. | Weight loss corresponding to the dehydration and decomposition of the compound. | [7] |

| Contact Angle Goniometry | Evaluation of surface hydrophobicity. | Measurement of the water contact angle on treated surfaces. | [8] |

Safety and Handling

This compound solutions are alkaline and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organosilicon compound with established applications in surface modification and as a cross-linking agent. While its direct role in drug development is currently underexplored, the known biological activities of its parent compound, methylsilanetriol, suggest that it could be a valuable tool for researchers in this field. Further investigation into its use as a precursor for biocompatible silica-based drug delivery systems and for the surface functionalization of biomaterials is warranted. This guide provides a foundational understanding of its chemical properties and experimental methodologies to facilitate future research and development.

References

Synthesis of Tripotassium Methyl(trioxido)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tripotassium methyl(trioxido)silane, also known as potassium methyl siliconate or potassium methylsilanetriolate, is an organosilicon compound with a diverse range of applications, including as a water repellent for construction materials, a surface modifier, and an intermediate in the synthesis of other organic and inorganic chemicals.[1][2] Its utility in drug delivery systems is also an area of active research.[3] This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with experimental protocols and quantitative data.

Core Synthesis Routes

The synthesis of tripotassium methyl(trioxido)silane primarily involves the reaction of a methylsilicon precursor with potassium hydroxide. The choice of precursor and reaction conditions can influence the purity and form of the final product. The most common precursors are methyltrichlorosilane, methyltrimethoxysilane, and methylsilanetriol.

From Methyltrichlorosilane

The reaction of methyltrichlorosilane (CH₃SiCl₃) with potassium hydroxide (KOH) is a common industrial method for producing potassium methyl siliconate.[1] A key challenge with this method is the formation of a gel upon the addition of the chlorosilane to an aqueous alkali solution, which can be difficult to purify and redissolve.[4] To circumvent this, a two-step process involving the initial formation of an alkoxylated silane is often employed.

A variation of this method involves the initial hydrolysis of methyltrichlorosilane followed by reaction with potassium hydroxide. However, this can also lead to gel formation.

From Methyltrimethoxysilane (MTMS)

Methyltrimethoxysilane (MTMS) serves as a less reactive precursor compared to methyltrichlorosilane, offering better control over the reaction. The synthesis involves the hydrolysis of MTMS to methylsilanetriol, which then reacts with potassium hydroxide. The hydrolysis of MTMS is a critical step and can be influenced by factors such as pH and the presence of catalysts.[5][6][7][8]

From Methylsilanetriol

Direct reaction of methylsilanetriol with potassium hydroxide is another synthetic route.[9] This method offers a more direct pathway to the desired product, assuming the availability of the methylsilanetriol precursor. The reaction is typically carried out in an aqueous medium under controlled temperature conditions.[9]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the synthesis of tripotassium methyl(trioxido)silane.

| Parameter | Value | Reference |

| Example 1: From Methyltrichlorosilane via Alkoxylation | ||

| Reactant 1 | Methyltrichlorosilane (200 parts) | [4] |

| Reactant 2 | Methanol (84.8 parts) & Water (12.2 parts) blend | [4] |

| Reactant 3 | 35% aqueous Potassium Hydroxide (92 parts) | [4] |

| Intermediate | Siloxane Methoxylate (53 parts) | [4] |

| Final Product Solids Content | 48.6% | [4] |

| Temperature (Alkoxylation) | 0°C to 36°C | [4] |

| Addition Time (Methanol-Water) | 35 minutes | [4] |

| Addition Time (Methoxylate to KOH) | 3 minutes | [4] |

| Parameter | Value | Reference |

| Example 2: From Methylsilanetriol | ||

| Reactant 1 | Methylsilanetriol | [9] |

| Reactant 2 | Concentrated Potassium Hydroxide solution | [9] |

| Solvent | Water | [9] |

| Reaction Temperature | 25-30°C | [9] |

Experimental Protocols

Protocol 1: Synthesis from Methyltrichlorosilane via Alkoxylation

This protocol is based on a method designed to avoid gel formation.[4]

Step 1: Preparation of the Alkoxylated Silane Intermediate

-

To a 1-liter flask containing 200 parts of methyltrichlorosilane, add a blend of 84.8 parts of methanol and 12.2 parts of water with vigorous agitation over a period of 35 minutes.

-

The temperature will initially drop to approximately 0°C and then rise to around 36°C by the end of the addition.

-

The resulting product is a siloxane methoxylate.

Step 2: Formation of Potassium Methyl Siliconate

-

With vigorous stirring, add 53 parts of the prepared siloxane methoxylate to 92 parts of a 35% aqueous solution of potassium hydroxide over a 3-minute period.

-

The methoxylate will disperse immediately to form a clear solution of potassium methyl siliconate.

Protocol 2: Synthesis from Methylsilanetriol

This protocol describes the direct reaction of methylsilanetriol with potassium hydroxide.[9]

-

Prepare a concentrated solution of potassium hydroxide by dissolving it in water.

-

Gradually add methylsilanetriol to the potassium hydroxide solution while stirring continuously.

-

Maintain the reaction mixture at a moderate temperature of approximately 25-30°C until the methylsilanetriol is completely dissolved.

-

The resulting solution of potassium methylsilanetriolate can be concentrated or dried as needed.

Visualizations

Synthesis Pathways

References

- 1. atamankimya.com [atamankimya.com]

- 2. POTASSIUM METHYL SILICONATE - Ataman Kimya [atamanchemicals.com]

- 3. Buy tripotassium;methyl(trioxido)silane | 31795-24-1 [smolecule.com]

- 4. US4252569A - Process for preparing alkali metal siliconates - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buy Potassium methylsilanetriolate (EVT-456659) | 18089-65-1 [evitachem.com]

tripotassium;methyl(trioxido)silane solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Tripotassium Methyl(trioxido)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate. This compound is of increasing interest in various industrial and scientific applications, including as a surface modifying agent and in the development of biocompatible materials and drug delivery systems.[][2][3][4][5][6]

Chemical Properties

This compound is an organosilicon compound with the chemical formula CH₃K₃O₃Si. It is the tripotassium salt of methylsilanetriol. The presence of the silicon-carbon bond and the ionic potassium-oxygen bonds gives this molecule its unique chemical characteristics.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Potassium methylsilanetriolate, Potassium methyl siliconate |

| CAS Number | 31795-24-1 |

| Molecular Formula | CH₃K₃O₃Si |

| Molecular Weight | 208.41 g/mol |

| Appearance | Typically supplied as a colorless to yellowish aqueous solution.[7] |

Solubility

This compound exhibits high solubility in polar solvents, a characteristic attributed to its ionic nature. This enhanced solubility makes it suitable for various aqueous-based formulations.[]

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble[8][9][10] | Commercially available as a 40% aqueous solution.[9] Forms stable aqueous solutions.[11] |

| Ethanol | Soluble[10] | Quantitative data not readily available. |

| Methanol | Soluble[10] | Quantitative data not readily available. |

| Acetone | Soluble[10] | Quantitative data not readily available. |

Note: Specific quantitative solubility data (e.g., g/100 mL at various temperatures) is not widely available in published literature. The provided information is based on qualitative descriptions from safety data sheets and chemical suppliers.

Stability

The stability of this compound is a critical factor for its storage, handling, and application. It is generally stable under anhydrous and alkaline conditions but is susceptible to hydrolysis and reaction with atmospheric components.

Table 3.1: Stability Profile of this compound

| Condition | Stability | Details and Products of Degradation |

| Thermal | Stable up to approximately 300°C.[10] | High temperatures can lead to decomposition. |

| Aqueous (Hydrolysis) | Hydrolytically sensitive, especially under neutral or acidic conditions.[10] | In the presence of water, it hydrolyzes to form methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide (KOH). The resulting methylsilanetriol is unstable and can undergo self-condensation to form polysiloxanes.[10] |

| Atmospheric | Reacts with atmospheric carbon dioxide.[12] | The reaction with CO₂ in the presence of moisture leads to the formation of methylsilanetriol and potassium carbonate (K₂CO₃).[13] |

| pH | Most stable in alkaline conditions (pH > 13).[7] | Decomposes upon exposure to acids.[7] |

| Incompatibilities | Acids, aluminum metal, strong oxidizing agents.[9][10] |

Hydrolysis and Condensation Pathway

The primary degradation pathway for this compound in most applications is hydrolysis, followed by the condensation of the resulting silanetriol.

Caption: Hydrolysis and condensation of this compound.

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a method for determining the solubility of this compound in a given solvent at a specific temperature.

Caption: Workflow for gravimetric solubility determination.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature is maintained at the desired value (e.g., 25 °C).

-

Separation: The agitation is stopped, and the undissolved solid is allowed to settle. A clear supernatant is carefully collected using a syringe fitted with a filter to prevent the transfer of solid particles.

-

Analysis: A precise volume of the supernatant is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent.

Protocol for Stability Assessment

This protocol is designed to evaluate the stability of an aqueous solution of this compound under defined storage conditions.

Methodology:

-

Sample Preparation: A solution of known concentration (e.g., 10% w/v) is prepared and packaged in sealed, inert containers.

-

Storage: Samples are stored under controlled long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.

-

Testing Schedule: Samples are withdrawn and analyzed at predetermined time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Potentiometric measurement.

-

Assay of Active Substance: The concentration of the methylsilanetriolate anion can be indirectly determined. One approach involves quantifying the potassium content using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[14] A decrease in the soluble potassium concentration after filtering any precipitate could indicate degradation. Alternatively, the silane can be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Degradation Products: Formation of polysiloxanes can be monitored by techniques such as Dynamic Light Scattering (DLS) for particle size analysis or by isolating and characterizing the precipitate.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the solid compound.[15][16][17][18]

Caption: Workflow for thermal stability analysis using TGA/DSC.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of dried this compound is placed in an appropriate crucible (e.g., alumina).

-

Instrumentation: The analysis is performed using a simultaneous TGA/DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 500 °C) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve provides information on the temperature at which weight loss occurs, indicating decomposition. The DSC curve shows endothermic or exothermic transitions, such as melting or decomposition.

Applications in Drug Development

The properties of this compound make it a candidate for investigation in drug development, particularly in the areas of formulation and delivery.

-

Surface Modification: Its ability to react with surfaces containing hydroxyl groups can be exploited to modify the surface of biomaterials, potentially improving biocompatibility or altering drug-interaction properties.[]

-

Drug Delivery Systems: As a precursor in sol-gel chemistry, it could be used to create silica-based matrices for the controlled release of therapeutic agents.[] The biocompatibility of silica-based materials is a significant advantage in such applications.[2][4][5][6]

-

Stabilizer: In certain formulations, its alkaline nature and ability to interact with other molecules could be investigated for stabilizing proteins or other biomolecules.[13]

Further research is required to fully elucidate the potential and limitations of this compound in pharmaceutical applications.

References

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy Potassium methylsilanetriolate (EVT-456659) | 18089-65-1 [evitachem.com]

- 8. env.go.jp [env.go.jp]

- 9. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. fr.alfa-industry.com [fr.alfa-industry.com]

- 14. Potassium- Determination by AAS | OIV [oiv.int]

- 15. scionresearch.com [scionresearch.com]

- 16. journalijar.com [journalijar.com]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. akademiabaru.com [akademiabaru.com]

An In-Depth Technical Guide to Semustine (CAS No. 13909-09-6)

A Note on CAS Number 31795-24-1: Initial searches for CAS number 31795-24-1 indicate a substance identified as Potassium methylsiliconate. However, the core requirements of this technical guide, focusing on signaling pathways, experimental protocols for drug development, and its intended audience of researchers and scientists, strongly suggest an interest in a pharmaceutical compound. It is highly probable that the intended subject of this guide is Semustine (MeCCNU) , a well-documented antineoplastic agent, for which the correct CAS number is 13909-09-6 . This guide will proceed with a comprehensive overview of Semustine.

Introduction

Semustine, also known as MeCCNU and methyl-CCNU, is a nitrosourea compound with potent alkylating properties.[1] As a chemotherapeutic agent, it has been investigated for its efficacy against a range of malignancies, most notably brain tumors, gastrointestinal cancers, and lymphomas.[1][2] Its high lipophilicity allows it to cross the blood-brain barrier, a critical feature for the treatment of central nervous system neoplasms.[1] This guide provides a detailed technical overview of Semustine, encompassing its chemical and physical properties, synthesis, mechanism of action, metabolism, and its application in preclinical and clinical research.

Chemical and Physical Properties

Semustine is a light yellow powder.[3] It is an organochlorine compound and a derivative of urea.[3][4] The key physicochemical properties of Semustine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | [3] |

| Synonyms | MeCCNU, Methyl-CCNU | [3] |

| CAS Number | 13909-09-6 | [3][4] |

| Molecular Formula | C₁₀H₁₈ClN₃O₂ | [3][4] |

| Molecular Weight | 247.72 g/mol | [3][4] |

| Appearance | Light yellow powder | [3] |

| Solubility | - Water: 0.09 mg/mL- 0.1 N HCl: 0.09 mg/mL- 0.1 N NaOH: 0.09 mg/mL- 10% Ethanol: 0.10 mg/mL- Absolute Ethanol: 100.00 mg/mL- DMSO: 250.00 mg/mL- Chloroform: 667.00 mg/mL | [3] |

| Stability | Stable under normal conditions but should be protected from moisture. A refrigerated solution in 10% ethanol showed 2% decomposition in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours. | [3] |

Synthesis

The synthesis of Semustine is a multi-step process that begins with the reaction of phosgene and aziridine to form di(aziridin-1-yl) methanone. This intermediate then reacts with hydrochloric acid to open the aziridine rings, yielding 1,3-bis(2-chloroethyl)-urea. Nitrosation of this compound with sodium nitrite in formic acid produces carmustine (BCNU). Finally, decomposition of carmustine in the presence of 4-methylcyclohexylamine, followed by a second nitrosation step, yields Semustine.[4]

Mechanism of Action and Signaling Pathways

Semustine exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a member of the nitrosourea class of drugs, it is a bifunctional alkylating agent.[5] Upon administration, Semustine undergoes non-enzymatic decomposition to form reactive electrophilic species, including a chloroethyl carbonium ion and an isocyanate moiety.[1][2]

The chloroethyl carbonium ion is a potent electrophile that covalently binds to nucleophilic sites on DNA bases, particularly the O⁶-position of guanine.[1][6] This initial alkylation event can lead to a secondary reaction where the chlorine atom is displaced by a nucleophilic site on the complementary DNA strand, resulting in the formation of interstrand cross-links.[7] These cross-links prevent the separation of the DNA double helix, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][8]

The isocyanate moiety can carbamoylate lysine residues on proteins, including enzymes involved in DNA repair.[1] This inhibition of DNA repair enzymes potentiates the cytotoxic effects of the DNA alkylation.[1]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukemia and preleukemia after adjuvant treatment of gastrointestinal cancer with semustine (methyl-CCNU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Neoadjuvant and adjuvant therapy for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Action of Potassium Methylsilanetriolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium methylsilanetriolate, an organic silicon compound, is gaining attention for its potential therapeutic applications, particularly in bone and connective tissue health. Upon administration, it is readily converted to its bioactive form, orthosilicic acid (OSA). This guide delineates the current understanding of the molecular mechanisms through which potassium methylsilanetriolate, via OSA, exerts its biological effects. The primary mechanism involves the stimulation of osteoblast differentiation and activity, leading to enhanced bone formation and collagen synthesis. This is mediated through the activation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2)/Smad/RUNX2 and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Furthermore, OSA has been shown to modulate the activity of prolyl hydroxylase, a critical enzyme in collagen production, and to inhibit osteoclastogenesis, thereby potentially reducing bone resorption. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data and a summary of relevant experimental methodologies.

Bioavailability and Conversion to Orthosilicic Acid

Potassium methylsilanetriolate (CH₃Si(OK)₃) is the potassium salt of methylsilanetriol (MMST; CH₃Si(OH)₃). In an aqueous or biological environment, it dissociates into potassium ions and the methylsilanetriolate anion, which is then protonated to form MMST. Evidence suggests that MMST is absorbed and subsequently metabolized in vivo to orthosilicic acid (OSA; Si(OH)₄), the putative bioactive form of silicon.[1] While the precise enzymatic machinery responsible for the cleavage of the Si-CH₃ bond has not been fully elucidated, studies have shown that ingestion of MMST leads to a significant increase in systemic silicon levels, with a substantial portion being in the form of OSA.[2]

Core Signaling Pathways in Osteogenesis

The primary therapeutic potential of potassium methylsilanetriolate lies in its ability to promote bone formation. This is achieved through the action of its metabolite, orthosilicic acid, on osteoblasts, the cells responsible for synthesizing bone matrix. Two key signaling pathways have been identified in this process.

BMP-2/Smad/RUNX2 Signaling Pathway

Orthosilicic acid has been demonstrated to stimulate the synthesis of type I collagen and osteocalcin in human osteoblast-like cells by activating the BMP-2/Smad/RUNX2 signaling pathway.[3][4]

-

Initiation: OSA upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2).

-

Signal Transduction: BMP-2 binds to its receptor on the osteoblast surface, leading to the phosphorylation and activation of Smad1/5 proteins.

-

Transcriptional Regulation: Phosphorylated Smad1/5 translocates to the nucleus and complexes with Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.

-

Gene Expression: This complex then binds to the promoter regions of osteogenic genes, leading to increased transcription of Type I Collagen (COL1A1) and Osteocalcin, key components of the bone matrix.[3]

References

- 1. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A toxicological evaluation of monomethylsilanetriol (MMST) stabilized in acacia gum, a novel silicon preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

tripotassium;methyl(trioxido)silane hydrolysis process

An In-depth Technical Guide to the Hydrolysis and Condensation of Potassium Methylsilanetriolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripotassium methyl(trioxido)silane, more commonly known as potassium methylsilanetriolate or potassium methyl siliconate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si[1][2][3]. It exists as a stable aqueous solution and serves as a water-soluble precursor for the generation of polysiloxane networks[1][3][4]. While termed "hydrolysis," the core process for its conversion is not a direct reaction with water but rather a neutralization reaction initiated by atmospheric carbon dioxide, followed by a series of condensation steps[4][5]. This guide provides a detailed examination of this process, including its chemical pathways, relevant quantitative data, experimental protocols, and key applications.

The Core Process: Hydrolysis and Condensation

The transformation of potassium methylsilanetriolate from a soluble salt into an insoluble, hydrophobic polysiloxane film is a two-stage process.

Chemical Pathway

Stage 1: Hydrolysis (Neutralization) In an aqueous solution, the methylsilanetriolate anion (CH₃SiO₃³⁻) is stable[1][3]. The process is initiated when the solution is exposed to atmospheric carbon dioxide (CO₂). The CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid. This acid then neutralizes the highly basic methylsilanetriolate salt, protonating the oxygen atoms to form the unstable intermediate, methylsilanetriol (CH₃Si(OH)₃), and potassium carbonate as a by-product[5].

Stage 2: Condensation Methylsilanetriol is a type of organosilanetriol which is highly prone to self-condensation[5][6]. The silanol (Si-OH) groups react with each other to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization reaction continues, creating a cross-linked, three-dimensional polymethylsiloxane network, which is the foundation of the hydrophobic film or gel[5].

References

- 1. potassium methylsilanetriolate CAS#: 31795-24-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. potassium methylsilanetriolate | 31795-24-1 [amp.chemicalbook.com]

- 4. POTASSIUM METHYL SILICONATE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organosilanols - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic and Physicochemical Characterization of Tripotassium Methyl(trioxido)silane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripotassium methyl(trioxido)silane, also known as potassium methylsilanetriolate, is an organosilicon compound with the chemical formula CH₃K₃O₃Si.[1][2][] It is the tripotassium salt of methylsilanetriol. This compound and its related alkali metal silanolates are of interest in materials science and as precursors for various silicon-containing materials, such as silicone polymers and coatings.[][4] Their ability to improve adhesion, hydrophobicity, and corrosion resistance makes them valuable in surface treatment applications for substrates like glass, metals, and ceramics.[]

Physicochemical Properties

While detailed spectroscopic data are scarce, general physicochemical properties for tripotassium methyl(trioxido)silane have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | CH₃K₃O₃Si | [1][2][] |

| Molecular Weight | 208.41 g/mol | [1][] |

| CAS Number | 31795-24-1 | [1][2] |

| Appearance | Reported as a liquid or in solution. | [2][5] |

| Boiling Point | 112 °C at 1013 hPa | [1][5] |

| Melting Point | < -75 °C at 1013 hPa | [5] |

| Density | 1.388 g/cm³ at 20 °C | [1] |

| Solubility | Soluble in water. | [2] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of tripotassium methyl(trioxido)silane are not explicitly provided in the searched literature. However, general methods for the preparation of alkali metal organosilanetriolates can be inferred.

General Synthesis: Potassium methylsilanetriolate is typically prepared through the hydrolysis of a methyltrialkoxysilane (e.g., methyltrimethoxysilane) or a methyltrihalosilane (e.g., methyltrichlorosilane) with a stoichiometric amount of potassium hydroxide in an aqueous or alcoholic solution.[4] The reaction involves the nucleophilic substitution of the alkoxy or halo groups by hydroxide ions, followed by deprotonation of the resulting silanol groups by the potassium hydroxide.

A potential reaction scheme is illustrated below: CH₃Si(OR)₃ + 3 KOH → CH₃Si(O⁻K⁺)₃ + 3 ROH where R is an alkyl group (e.g., methyl or ethyl).

Experimental Workflow: A general workflow for the synthesis and characterization of such a compound would involve the following steps:

Spectroscopic Characterization (Hypothetical and Analog-Based)

The following sections describe the spectroscopic techniques that would be employed to characterize tripotassium methyl(trioxido)silane, with examples drawn from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organosilicon compounds. For tripotassium methyl(trioxido)silane, ¹H, ¹³C, and ²⁹Si NMR would be informative.

-

¹H NMR: Would show a singlet for the methyl protons (CH₃-Si). The chemical shift would be influenced by the electronegativity of the silicon and the three oxygen atoms.

-

¹³C NMR: Would display a single resonance for the methyl carbon.

-

²⁹Si NMR: This would be the most diagnostic technique, providing a single resonance characteristic of the silicon atom in this specific chemical environment. For comparison, the ²⁹Si NMR chemical shift of methylsilanetriol is reported to be around -47 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify characteristic vibrational modes of the molecule. Key expected absorptions include:

-

Si-O stretching: Strong bands are expected in the region of 1000-1100 cm⁻¹.

-

C-H stretching and bending: Vibrations from the methyl group would appear around 2900-3000 cm⁻¹ and 1250-1450 cm⁻¹, respectively.

-

Si-C stretching: A characteristic band for the Si-CH₃ bond is typically observed in the 700-850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the ionic and likely non-volatile nature of tripotassium methyl(trioxido)silane, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be necessary.

For the related compound, methylsilanetriol, chemical ionization mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 95 and a protonated dimer at m/z 171.[6] For tripotassium methyl(trioxido)silane, one might expect to observe ions corresponding to the methyl(trioxido)silane anion [CH₃SiO₃]³⁻ or various ion clusters with potassium cations.

Signaling Pathways and Logical Relationships

In the context of materials science, the "signaling pathway" can be interpreted as the reaction pathway leading to the formation of a desired material. For instance, the hydrolysis and condensation of silanetriolates are fundamental to the formation of polysiloxane networks.

The diagram below illustrates the potential synthesis pathway for tripotassium methyl(trioxido)silane from a methyltrichlorosilane precursor.

Conclusion

Tripotassium methyl(trioxido)silane is a potentially useful organosilicon compound with applications in materials science. While its detailed spectroscopic characterization is not widely published, its properties can be inferred from its chemical structure and by analogy to related compounds. The synthesis is expected to be straightforward from common organosilane precursors. Further research to fully characterize this compound using modern spectroscopic techniques would be beneficial for its potential applications.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis Using Tripotassium;methyl(trioxido)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, in sol-gel synthesis. This precursor is particularly valuable for creating functionalized silica-based materials with applications in drug delivery, biomaterials, and catalysis.[1] Its unique structure, featuring a methyl group and three reactive potassium silanolate groups, allows for the formation of hybrid organic-inorganic materials with tailored properties.[1]

Introduction to Sol-Gel Synthesis with this compound

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol), which then acts as a precursor for an integrated network (gel). For silica-based materials, this typically involves the hydrolysis and condensation of silicon alkoxides.

This compound serves as a water-soluble, highly reactive precursor. The methyl group provides hydrophobicity and can influence the mechanical properties of the final material, while the silanetriolate groups readily undergo hydrolysis and condensation to form a siloxane network. This precursor is particularly useful for creating methylsilsesquioxane (MSQ) materials.

A key advantage of using this potassium salt is its high reactivity and solubility in aqueous media, which can simplify the sol-gel process by reducing the need for organic co-solvents.[1]

Applications in Drug Delivery and Biomaterials

The unique properties of materials derived from this compound make them suitable for various biomedical applications:

-

Controlled Drug Release: The porous nature of the resulting silica network can be tailored to encapsulate and control the release of therapeutic agents. The methyl functionalization can modulate the hydrophobicity of the matrix, influencing the release kinetics of both hydrophilic and hydrophobic drugs.

-

Surface Modification of Biomaterials: The silanol groups present during the sol-gel process can bond to the surfaces of various materials, such as metals and other ceramics, to improve biocompatibility.[2][3] This surface modification can enhance cell adhesion and proliferation while reducing inflammatory responses.[2][3]

-

Bioactive Materials: The silica-based matrix can be designed to be bioactive, promoting the formation of a hydroxyapatite layer when in contact with physiological fluids, which is beneficial for bone-contacting implants.

Experimental Protocols

While specific protocols for this compound are not abundantly available in literature, the following protocols are based on the general principles of sol-gel synthesis with organotrialkoxysilanes and can be adapted and optimized for specific applications.

Protocol 3.1: Synthesis of Methyl-Functionalized Silica Nanoparticles

This protocol describes a general procedure for the synthesis of methyl-functionalized silica nanoparticles, which can be adapted for drug loading.

Materials:

-

This compound

-

Ethanol (or other suitable alcohol)

-

Deionized water

-

Acid or base catalyst (e.g., Hydrochloric acid, Ammonium hydroxide)

-

(Optional) Drug to be encapsulated

-

(Optional) Surfactant for pore templating (e.g., Cetyltrimethylammonium bromide - CTAB)

Procedure:

-

Sol Preparation:

-

Dissolve a specific amount of this compound in a mixture of deionized water and ethanol. The concentration of the precursor will influence the final particle size.

-

If a drug is to be encapsulated, it should be dissolved in this initial solution.

-

For mesoporous particles, a surfactant like CTAB can be added at this stage to act as a template.

-

-

Hydrolysis and Condensation:

-

Adjust the pH of the sol using an acid or base catalyst to initiate hydrolysis and condensation. Basic conditions generally lead to more particulate gels, while acidic conditions favor the formation of more linear polymers.

-

Stir the solution vigorously at a controlled temperature (e.g., room temperature to 60°C) for a defined period (e.g., 2 to 24 hours) to allow for gelation.

-

-

Aging:

-

Once the gel has formed, it is aged in its mother liquor for a period (e.g., 24 to 72 hours). Aging strengthens the silica network through further condensation reactions.

-

-

Washing and Solvent Exchange:

-

The gel is then washed multiple times with deionized water and ethanol to remove unreacted precursors, catalyst, and any unincorporated drug or surfactant.

-

-

Drying:

-

The purified gel is dried to obtain the final silica nanoparticles. Different drying methods will result in different material properties:

-

Conventional Oven Drying (for Xerogels): Drying at moderate temperatures (e.g., 60-120°C) results in a dense material with some porosity.

-

Supercritical Drying (for Aerogels): This method preserves the porous structure of the gel, resulting in a low-density, high-surface-area material.

-

Freeze Drying (for Cryogels): This can also be used to obtain highly porous materials.

-

-

dot

Caption: General workflow for the sol-gel synthesis of functionalized silica.

Quantitative Data

The properties of the final sol-gel material are highly dependent on the synthesis parameters. The following tables summarize the expected influence of key parameters on the characteristics of methyl-functionalized silica.

Table 1: Effect of Synthesis Parameters on Material Properties

| Parameter | Effect on Particle Size | Effect on Surface Area | Effect on Porosity |

| Precursor Concentration | Increases with concentration | Decreases with concentration | May decrease with higher concentration |

| Water/Silane Ratio | Complex effect, can influence hydrolysis rate | Can be optimized for maximum surface area | Dependent on hydrolysis/condensation balance |

| Catalyst (pH) | Basic pH generally yields larger, spherical particles | Acidic pH can lead to higher surface area in xerogels | Basic pH can lead to larger pores |

| Temperature | Higher temperature can increase reaction rates, leading to larger particles | Can influence pore structure | Higher temperatures can lead to denser materials if not controlled |

| Drying Method | Minimal effect on primary particle size | Supercritical drying > Freeze drying > Oven drying | Supercritical drying preserves the highest porosity |

Characterization of Sol-Gel Materials

A variety of techniques can be used to characterize the physical and chemical properties of the synthesized materials.

Table 2: Characterization Techniques and Information Obtained

| Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface texture |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size, and pore structure |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore volume, and pore size distribution |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (Si-O-Si, Si-CH3, Si-OH) |

| X-ray Diffraction (XRD) | Amorphous or crystalline nature of the material |

| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of organic content |

| Dynamic Light Scattering (DLS) | Hydrodynamic size of particles in suspension |

Signaling Pathway and Logical Relationships

The sol-gel process is governed by two fundamental chemical reactions: hydrolysis and condensation. The interplay between these reactions, influenced by the synthesis conditions, determines the final structure of the material.

dot

Caption: Hydrolysis and condensation pathway in sol-gel synthesis.

Conclusion

This compound is a promising precursor for the sol-gel synthesis of functionalized silica materials for advanced applications in drug delivery and biomaterials science. By carefully controlling the synthesis parameters as outlined in these notes, researchers can tailor the properties of the resulting materials to meet the specific demands of their applications. Further optimization of the presented protocols will be necessary to achieve desired material characteristics for specific research and development goals.

References

Applications of Potassium Methylsilanetriolate in Biomaterials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methylsilanetriolate, an organosilicon compound, presents significant potential in the field of biomaterials. While its primary industrial applications have been in surface treatments and coatings, its chemical properties suggest a promising role in drug delivery, tissue engineering, and the development of biocompatible coatings for medical devices. This document provides detailed application notes and proposed protocols for leveraging potassium methylsilanetriolate in biomaterial research and development. Organosilicon compounds, in general, are recognized for their biocompatibility and versatility in creating materials for medical applications, including drug delivery systems and tissue engineering scaffolds.[1][2][3]

The key reactive species, methylsilanetriol, is formed upon hydrolysis of potassium methylsilanetriolate. Methylsilanetriol has been investigated for its safety as a nutritional supplement and has been shown to be a bioavailable source of silicon.[4][5][6] This inherent biocompatibility, coupled with the reactivity of the silanetriol group, makes it an attractive candidate for creating novel biomaterials.

I. Application Note: Bioactive Silica Nanoparticles for Controlled Drug Delivery

Potassium methylsilanetriolate can serve as a precursor for the synthesis of organically modified silica nanoparticles (Ormosil) for drug delivery applications. The presence of the methyl group can impart a degree of hydrophobicity to the silica matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The silanol groups generated during hydrolysis provide sites for further surface functionalization, enabling the attachment of targeting ligands or polymers to enhance circulation time and specificity.

Proposed Mechanism of Action:

The hydrolysis and subsequent condensation of potassium methylsilanetriolate in a controlled manner can lead to the formation of a cross-linked silica network, entrapping drug molecules within the matrix. The release of the drug is then governed by diffusion through the porous silica structure and the gradual biodegradation of the matrix.

Experimental Protocol: Synthesis and Characterization of Drug-Loaded Silica Nanoparticles

This protocol outlines a method for synthesizing drug-loaded silica nanoparticles using potassium methylsilanetriolate.

1. Materials:

-

Potassium methylsilanetriolate solution

-

Hydrophobic drug (e.g., Paclitaxel)

-

Ethanol

-

Ammonium hydroxide (catalyst)

-

Deionized water

-

Dialysis membrane (MWCO 10 kDa)

-

Phosphate-buffered saline (PBS)

2. Synthesis of Drug-Loaded Nanoparticles:

-

Dissolve the desired amount of the hydrophobic drug in ethanol.

-

In a separate flask, prepare a mixture of ethanol and deionized water.

-

Add the ethanolic drug solution to the water-ethanol mixture under vigorous stirring.

-

Add a catalytic amount of ammonium hydroxide to the mixture.

-

Slowly add the potassium methylsilanetriolate solution dropwise to the reaction mixture while maintaining vigorous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature to ensure complete condensation and nanoparticle formation.

-

Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and deionized water to remove unreacted precursors and non-encapsulated drug.

-

Resuspend the purified nanoparticles in deionized water and lyophilize for storage.

3. Characterization:

-

Particle Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

-

In Vitro Drug Release:

-

Suspend a known amount of drug-loaded nanoparticles in PBS at pH 7.4.

-

Place the suspension in a dialysis bag and immerse it in a larger volume of PBS maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with fresh PBS to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using UV-Vis or HPLC.

-

Quantitative Data (Hypothetical based on similar systems):

The following table presents hypothetical data for drug loading and release from silica nanoparticles prepared with potassium methylsilanetriolate, based on typical values observed for similar organosilane-based systems.[7][8][9]

| Parameter | Value |

| Average Particle Size (DLS) | 150 ± 20 nm |

| Drug Loading Content (wt%) | 5 - 10% |

| Encapsulation Efficiency (%) | 70 - 85% |

| Cumulative Drug Release at 24h (%) | 30 - 40% |

| Cumulative Drug Release at 72h (%) | 60 - 75% |

II. Application Note: Bioactive Coatings for Enhanced Osseointegration

Potassium methylsilanetriolate can be utilized to create a bioactive silica-based coating on metallic implants (e.g., titanium alloys) to promote osseointegration. The silanol groups formed upon hydrolysis can covalently bond to the hydroxyl groups on the surface of the passivated metal implant, forming a stable siloxane layer. This layer can mimic the composition of bioactive glass and encourage the deposition of hydroxyapatite, a key component of bone, thereby enhancing the implant's integration with the surrounding bone tissue. The presence of potassium ions may also contribute to the bioactivity of the coating.[10][11][12]

Signaling Pathway for Enhanced Osseointegration:

Experimental Protocol: Surface Modification of Titanium Implants

This protocol describes a method for coating titanium surfaces with a bioactive layer derived from potassium methylsilanetriolate.

1. Materials:

-

Titanium substrates (e.g., discs or rods)

-

Potassium methylsilanetriolate solution

-

Acetone, ethanol, and deionized water for cleaning

-

Simulated Body Fluid (SBF) for in vitro bioactivity assessment

2. Substrate Preparation:

-

Degrease the titanium substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

-

Activate the surface to generate hydroxyl groups by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by oxygen plasma treatment. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the activated substrates thoroughly with deionized water and dry under a stream of nitrogen.

3. Coating Procedure:

-

Prepare a dilute aqueous solution of potassium methylsilanetriolate.

-

Immerse the activated titanium substrates in the solution and incubate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-24 hours) to allow for the hydrolysis and condensation of the silane on the surface.

-

After incubation, remove the substrates and rinse them with deionized water to remove any unbound silane.

-

Cure the coating by heating the substrates in an oven at a temperature that does not compromise the bulk properties of the titanium (e.g., 100-120°C).

4. Characterization:

-

Surface Chemistry: Analyze the presence of the silica coating using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

-

Surface Morphology and Topography: Examine the surface using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

-

In Vitro Bioactivity:

-

Immerse the coated substrates in SBF at 37°C for various time points (e.g., 1, 3, 7, and 14 days).

-

After immersion, rinse the samples with deionized water and dry them.

-

Analyze the surface for the formation of a hydroxyapatite layer using SEM, Energy-Dispersive X-ray Spectroscopy (EDS), and Thin-Film X-ray Diffraction (TF-XRD).

-

III. Application Note: Hybrid Hydrogels for Tissue Engineering

Potassium methylsilanetriolate can be employed as a crosslinking agent or as a component in the formulation of hybrid hydrogels for tissue engineering applications. Its ability to undergo hydrolysis and condensation allows for the formation of a silica network within a polymer matrix (e.g., polyvinyl alcohol, chitosan, or polyethylene glycol), thereby enhancing the mechanical properties and stability of the hydrogel. The resulting hybrid hydrogel can provide a porous, three-dimensional scaffold that supports cell attachment, proliferation, and differentiation.

Logical Relationship in Hybrid Hydrogel Formation:

Experimental Protocol: Preparation and Biocompatibility Assessment of a Hybrid Hydrogel

This protocol provides a general method for preparing a hybrid hydrogel and assessing its biocompatibility.

1. Materials:

-

Potassium methylsilanetriolate solution

-

Biocompatible polymer (e.g., Polyvinyl alcohol - PVA)

-

Deionized water

-

Cell culture medium (e.g., DMEM)

-

Fibroblast or osteoblast cell line

-

MTT assay kit for cytotoxicity assessment

2. Hydrogel Preparation:

-

Prepare an aqueous solution of the chosen polymer (e.g., 10% w/v PVA in deionized water, heated to dissolve).

-

Cool the polymer solution to room temperature.

-

Add the potassium methylsilanetriolate solution to the polymer solution under constant stirring. The concentration of the silane can be varied to control the degree of crosslinking and the resulting mechanical properties.

-

Cast the mixture into a mold and allow it to gel at room temperature or under controlled humidity.

-

Once gelled, the hydrogel can be washed with deionized water to remove any unreacted components.

3. Characterization:

-

Swelling Ratio: Immerse a known weight of the dried hydrogel in PBS at 37°C and measure the weight at different time intervals until equilibrium is reached.

-

Mechanical Properties: Perform compression or tensile testing to determine the mechanical strength and elasticity of the hydrogel.

-

In Vitro Biocompatibility (Cytotoxicity):

-

Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol treatment followed by washing with sterile PBS).

-

Place the sterile hydrogel samples in a 24-well plate.

-

Seed cells (e.g., fibroblasts) onto the surface of the hydrogels at a specific density.

-

Culture the cells for 24, 48, and 72 hours.

-

At each time point, perform an MTT assay to assess cell viability. Compare the results to cells cultured on tissue culture plastic (positive control) and cells exposed to a toxic substance (negative control).

-

Quantitative Data (Expected Trends based on literature for similar systems):

This table shows the expected trends in hydrogel properties and cell viability based on the concentration of potassium methylsilanetriolate used as a crosslinker.[13][14][15][16]

| K-MTS Concentration | Swelling Ratio | Compressive Modulus | Cell Viability (% of control) |

| Low | High | Low | > 90% |

| Medium | Moderate | Medium | > 85% |

| High | Low | High | > 80% |

Safety and Handling

Potassium methylsilanetriolate is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[19][20]

Conclusion

Potassium methylsilanetriolate holds considerable, though largely unexplored, potential as a versatile component in the design and fabrication of advanced biomaterials. The proposed applications in drug delivery, bioactive coatings, and tissue engineering are grounded in the established principles of organosilicon chemistry and biomaterial science. The provided protocols offer a foundational framework for researchers to investigate the utility of this compound. Further experimental validation is necessary to fully elucidate its performance and optimize its use in these biomedical applications. The inherent biocompatibility of its hydrolysis product, methylsilanetriol, provides a strong rationale for its continued investigation as a safe and effective building block for the next generation of biomaterials.

References

- 1. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The silicon supplement ‘Monomethylsilanetriol’ is safe and increases the body pool of silicon in healthy Pre-menopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic silicon (monomethylsilanetriol) as a source of silicon in food supplements | EFSA [efsa.europa.eu]

- 7. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Potassium Based Fluorine Containing Bioactive Glass for Use as a Desensitizing Toothpaste - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 12. scielo.br [scielo.br]

- 13. research.wur.nl [research.wur.nl]

- 14. scispace.com [scispace.com]

- 15. In vitro toxicological assessment of MgO and Silica Nanoparticle in human colon carcinoma cells [nanomedicine-rj.com]

- 16. Microwave plasma-assisted silicon nanoparticles: cytotoxic, molecular, and numerical responses against cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10185J [pubs.rsc.org]

- 17. echemi.com [echemi.com]

- 18. chemos.de [chemos.de]

- 19. Page loading... [guidechem.com]

- 20. potassium methylsilanetriolate - Safety Data Sheet [chemicalbook.com]

Application Notes and Protocols for Tripotassium;methyl(trioxido)silane as a Surface Modification Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tripotassium;methyl(trioxido)silane, also known as potassium methylsilanetriolate, as a surface modification agent for various substrates. This document outlines detailed experimental protocols, expected quantitative data based on analogous methyl-silane surface modifications, and methods for characterizing the modified surfaces. The information is tailored for applications in biomaterials science, drug delivery, and medical device development.

Introduction

This compound (CH₃K₃O₃Si) is an organosilicon compound with a reactive silanetriolate group.[1] This structure allows it to form stable covalent bonds with hydroxylated surfaces such as glass, silicon wafers, and various metal oxides.[2] The methyl group presented on the modified surface influences its physicochemical properties, particularly its wettability and interaction with biological entities. Surface modification with this agent can be leveraged to enhance biocompatibility, control protein adsorption, and improve the performance of materials in biological environments.[2]

Key Applications

-

Improving Biocompatibility: Creating a hydrophilic surface to enhance cell attachment and proliferation for tissue engineering scaffolds and implantable devices.[3][4]

-

Controlling Protein Adsorption: Modifying surface energy to influence the adsorption of specific proteins, which is critical for drug delivery systems and biosensors.[5]

-

Surface Wetting Control: Tailoring the hydrophilicity of surfaces for applications in microfluidics and diagnostic assays.[1]

-

Hemocompatible Coatings: Potentially reducing platelet adhesion and thrombosis on blood-contacting medical devices.[6]

Experimental Protocols

The following protocols are detailed methodologies for surface modification and subsequent characterization.

Synthesis of this compound (Laboratory Scale)

For researchers who wish to synthesize the compound in-house, a general procedure involves the hydrolysis of a methyltrialkoxysilane followed by neutralization with potassium hydroxide.

Materials:

-

Methyltrimethoxysilane (MTMS)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Filtration apparatus

Protocol:

-

In a round-bottom flask, dissolve methyltrimethoxysilane in a mixture of anhydrous ethanol and deionized water.

-

Stir the solution vigorously at room temperature for 24 hours to ensure complete hydrolysis to methylsilanetriol.

-

Slowly add a stoichiometric amount of potassium hydroxide dissolved in ethanol to the methylsilanetriol solution. The reaction is exothermic.

-

Continue stirring for an additional 2 hours at room temperature.

-

The resulting precipitate of this compound can be collected by filtration.

-

Wash the product with anhydrous ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Protocol for Surface Modification of Glass or Silicon Substrates

This protocol describes a wet-chemical method for depositing a self-assembled monolayer (SAM) of this compound.

Materials:

-

Glass slides or silicon wafers

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Anhydrous toluene

-

This compound

-

Nitrogen gas

-

Oven

Protocol:

-

Substrate Cleaning:

-

Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

-

Rinse the substrates thoroughly with copious amounts of deionized water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (w/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried substrates in the silane solution.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Remove the substrates from the silanization solution.

-

Rinse with fresh anhydrous toluene to remove any unbound silane.

-

Perform a final rinse with ethanol and then deionized water.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen gas.

-